molecular formula C19H31BN2O6S B8228134 tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonamido)ethyl)carbamate

tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonamido)ethyl)carbamate

Cat. No.: B8228134
M. Wt: 426.3 g/mol
InChI Key: IKINQFLWDOWVOP-UHFFFAOYSA-N
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Description

tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonamido)ethyl)carbamate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is known for its unique structural features, which include a boron-containing dioxaborolane ring and a sulfonamide group. These features make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonamido)ethyl)carbamate typically involves a series of well-defined steps. One common method is the Miyaura borylation reaction, followed by sulfonylation. The Miyaura borylation reaction involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The sulfonylation step introduces the sulfonamide group, which is crucial for the compound’s reactivity and applications .

Chemical Reactions Analysis

tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonamido)ethyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonamido)ethyl)carbamate can be compared with other boron-containing compounds, such as:

The unique combination of the dioxaborolane ring and the sulfonamide group in this compound makes it particularly valuable in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BN2O6S/c1-17(2,3)26-16(23)21-12-13-22-29(24,25)15-10-8-14(9-11-15)20-27-18(4,5)19(6,7)28-20/h8-11,22H,12-13H2,1-7H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKINQFLWDOWVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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